Oxonorfloxacin as a Major Norfloxacin Metabolite: Quantitative Biotransformation Profile
In an in vivo pharmacokinetic study in broiler chickens, norfloxacin was administered orally at 8 mg/kg for 4 consecutive days. Plasma analysis revealed that norfloxacin was primarily converted to two major metabolites: desethylenenorfloxacin and oxonorfloxacin [1]. The quantitative metabolic profile demonstrated that oxonorfloxacin is a significant and consistently formed oxidative metabolite, establishing its essential role as a reference standard for accurate analytical quantification in residue and metabolism studies [1][2].
| Evidence Dimension | Metabolic conversion and plasma concentration contribution |
|---|---|
| Target Compound Data | Oxonorfloxacin identified as one of two major plasma metabolites, consistently detected following norfloxacin administration |
| Comparator Or Baseline | Norfloxacin (parent drug): 56.85% of total serum fluoroquinolone content in pigs after repeated dosing [2]; N-desethylenenorfloxacin: 34.69%; Oxonorfloxacin: 7.15% [2] |
| Quantified Difference | Oxonorfloxacin constitutes approximately 7.15% of total circulating fluoroquinolone material in porcine serum, confirming it is not a trace impurity but a quantitatively significant metabolite [2] |
| Conditions | In vivo repeated oral/intramuscular dosing in broiler chickens and pigs; plasma analysis via HPLC [1][2] |
Why This Matters
Procurement of oxonorfloxacin is essential for accurate metabolite quantification in pharmacokinetic and residue depletion studies, as it represents a consistently formed and quantitatively significant biotransformation product that must be distinguished from the parent drug.
- [1] Anadón A, Martinez-Larrañaga MR, Velez C, Diaz MJ, Bringas P. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. J Vet Pharmacol Ther. 1992;15(4):339-346. View Source
- [2] Spoo JW, Riviere JE. Norfloxacin. In: Veterinary Pharmacology and Therapeutics. 7th ed. Iowa State University Press; 1995. View Source
